Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone
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Overview
Description
Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone is a chemical compound that features a piperidine ring, a dihydropyridine ring, and a phenyl group. This compound is part of a broader class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone typically involves the formation of the piperidine and dihydropyridine rings, followed by their coupling with a phenyl group. Common synthetic routes include:
Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.
Hydrogenation: Reduction of pyridine derivatives to form dihydropyridine rings.
Coupling Reactions: Attachment of the phenyl group to the nitrogen-containing heterocycles using reagents like phenylboronic acid and palladium catalysts.
Industrial Production Methods
Industrial production methods often involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for cyclization and hydrogenation steps, and employing high-throughput screening to identify the most efficient catalysts and reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone undergoes various chemical reactions, including:
Oxidation: Conversion of the dihydropyridine ring to pyridine derivatives.
Reduction: Further hydrogenation of the dihydropyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions on the phenyl ring.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas in the presence of palladium or platinum catalysts.
Substitution: Halogenating agents for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Pyridine derivatives.
Reduction: Fully hydrogenated piperidine derivatives.
Substitution: Various substituted phenyl derivatives depending on the reagents used.
Scientific Research Applications
Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its effects on the central nervous system.
Industry: Utilized in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes and receptors in the central nervous system, modulating their activity.
Pathways Involved: It can influence neurotransmitter release and uptake, potentially affecting mood and cognition.
Comparison with Similar Compounds
Phenyl[4-(piperidin-1-yl)-3,6-dihydropyridin-1(2H)-yl]methanone can be compared with other similar compounds:
Piperidine Derivatives: Compounds like piperine and evodiamine, which also contain piperidine rings, but differ in their biological activities and applications.
Dihydropyridine Derivatives: Compounds like nifedipine, which are used as calcium channel blockers in the treatment of hypertension.
List of Similar Compounds
- Piperine
- Evodiamine
- Nifedipine
- Matrine
- Berberine
Properties
CAS No. |
61803-20-1 |
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Molecular Formula |
C17H22N2O |
Molecular Weight |
270.37 g/mol |
IUPAC Name |
phenyl-(4-piperidin-1-yl-3,6-dihydro-2H-pyridin-1-yl)methanone |
InChI |
InChI=1S/C17H22N2O/c20-17(15-7-3-1-4-8-15)19-13-9-16(10-14-19)18-11-5-2-6-12-18/h1,3-4,7-9H,2,5-6,10-14H2 |
InChI Key |
GJGRGPZMLCTEPD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=CCN(CC2)C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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